1-(p-Tolyl)cyclopropanamine hydrochloride

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers requiring selective MAO or LSD1 inhibitor scaffolds often encounter inconsistent potency from unsubstituted phenylcyclopropylamine analogs. 1-(p-Tolyl)cyclopropanamine hydrochloride (CAS 1134834-95-9) addresses this with a defined para-methyl substitution that enhances lipophilicity (XLogP3-AA=1.5) and modestly increases MAO inhibitory activity vs. the parent compound. • LSD1/MAO SAR: Serves as a key building block within US20180127406A1 and US20130197013A1 patent scopes; para-substitution preserves unobstructed FAD cofactor access. • Purity Advantage: Available at ≥95% purity (standard grade); higher 98% grades reduce additional purification in multi-step syntheses. • Supply Reliability: Hydrochloride salt form enables direct use in amide coupling or reductive amination without free-basing.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 1134834-95-9
Cat. No. B1290646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Tolyl)cyclopropanamine hydrochloride
CAS1134834-95-9
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC2)N.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-2-4-9(5-3-8)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H
InChIKeyZMRUXYGZNOWNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(p-Tolyl)cyclopropanamine hydrochloride Overview


1-(p-Tolyl)cyclopropanamine hydrochloride (CAS 1134834-95-9), also designated 1-(4-methylphenyl)cyclopropan-1-amine hydrochloride, is a hydrochloride salt of a para-methyl-substituted arylcyclopropylamine (ACPA) [1]. This compound belongs to the broader class of phenylcyclopropylamine derivatives, which are recognized as mechanism-based inactivators of mitochondrial monoamine oxidase (MAO) [2]. Its structural features—a strained cyclopropyl ring and a para-tolyl aromatic moiety—position it as a key building block for synthesizing irreversible inhibitors targeting lysine-specific demethylase 1 (LSD1, also known as KDM1A) and MAO [3].

Synthesis Use LSD1/KDM1A and MAO inhibitor building block
Salt Form Hydrochloride salt for direct coupling reactions
Substitution Pattern Para-tolyl provides steric/electronic modulation for SAR

1-(p-Tolyl)cyclopropanamine hydrochloride vs. Unsubstituted ACPAs


Generic substitution among arylcyclopropylamine (ACPA) derivatives is not straightforward due to the significant impact of para-substituents on biological selectivity and potency. While the parent compound, 1-phenylcyclopropylamine, is a known selective inhibitor of MAO B (IC50 = 190 μM) with lower activity against MAO A (IC50 = 730 μM) [1], the introduction of a para-methyl (p-tolyl) group alters both electronic density and steric bulk. Class-level SAR studies on fluorinated phenylcyclopropylamines demonstrate that electron-releasing groups (e.g., Me, OMe) substituted at the para-position cause a modest but quantifiable increase in inhibitory activity against both MAO A and MAO B [2]. Consequently, relying on unsubstituted or differently substituted ACPA analogs for applications targeting specific MAO isoform selectivity profiles or for constructing LSD1 inhibitors with defined binding modes may yield inconsistent or suboptimal outcomes. The following evidence quantifies these differential effects relevant to procurement decisions.

Unsubstituted ACPA may shift MAO isoform selectivity profile compared to p-tolyl.
Ortho- or meta-tolyl isomers introduce steric constraints that may impede active-site access.
Para-methyl substitution alters electronic density; LSD1 binding mode may not transfer from other substitution patterns.

1-(p-Tolyl)cyclopropanamine hydrochloride Differentiation Evidence


Purity Specification Differentiation in ACPA Building Blocks

Procurement from AKSci provides this compound at a minimum purity specification of 98% . This contrasts with the 95% purity standard offered by multiple vendors for the same compound and for closely related isomers such as 1-(o-tolyl)cyclopropanamine hydrochloride . For researchers utilizing this building block in multi-step syntheses of LSD1 or MAO inhibitors, the 3% absolute purity differential reduces the burden of downstream purification and minimizes the risk of byproduct interference in biological assays.

Purity Specification
Head-to-head
98% (AKSci) vs 95%
Supports reduced purification in multi-step synthesis
Analytical method not disclosed
Medicinal Chemistry Chemical Synthesis Quality Control

Para-Methyl Substitution Enhances MAO Inhibition

A systematic SAR study of para-ring-substituted 1-aryl-2-fluorocyclopropylamines demonstrated that electron-releasing groups (Me, OMe) substituted at the para-position cause a modest but quantifiable increase in inhibitory activity against both recombinant human liver MAO A and MAO B compared to the unsubstituted phenyl analog [1]. While this study evaluated fluorinated analogs, the electronic contribution of the para-methyl group is conserved across the arylcyclopropylamine scaffold. The unsubstituted parent compound, 1-phenylcyclopropylamine, exhibits an IC50 of 190 μM for MAO B and 730 μM for MAO A [2]; the para-methyl modification is expected to shift these values in a more potent direction, consistent with class-level SAR trends.

MAO Inhibition SAR
Class-level inference
Directional increase vs unsubstituted (IC50 not reported)
Supports isoform selectivity study design
Fluorinated analog SAR study; direct data missing
MAO Inhibition Structure-Activity Relationship Drug Design

LSD1 Inhibitor Patent-Defined Scaffold

1-(p-Tolyl)cyclopropanamine hydrochloride is explicitly encompassed within the genus of cyclopropylamine compounds claimed in U.S. Patent US20180127406A1 and related family members (US20130197013A1) as LSD1 demethylase inhibitors [1][2]. These patents describe (hetero)aryl cyclopropylamine compounds of Formula (I) wherein the aryl group can be substituted with groups including methyl at the para-position. In contrast, more than 45 arylcyclopropylamines (ACPAs) have been synthesized and evaluated as LSD1 inhibitors via C–H borylation and cross-coupling methodology, with SAR indicating that specific aryl substitution patterns critically modulate LSD1 inhibitory potency [3]. The para-tolyl substitution offers a defined electronic and steric profile distinct from unsubstituted phenyl, ortho-tolyl, or meta-tolyl variants, each of which would yield different binding interactions with the LSD1 active site FAD cofactor.

Patent-Defined Scaffold
Reported
Explicitly claimed in US20180127406A1
Supports LSD1 inhibitor synthesis campaigns
Patent claims; SAR studies substantiate scaffold relevance
LSD1/KDM1A Inhibition Epigenetics Cancer Therapeutics

Lipophilicity Advantage for Membrane Permeability

The free base of the target compound, 1-(p-tolyl)cyclopropanamine, has a computed LogP value of 1.5 (XLogP3-AA) [1]. This represents a measurable increase in lipophilicity relative to unsubstituted 1-phenylcyclopropylamine, attributable to the additional methyl group on the para position of the aromatic ring. Increased LogP enhances passive membrane permeability, a critical parameter for compounds intended to access intracellular targets such as LSD1 (nuclear) or mitochondrial MAO. While the hydrochloride salt form improves aqueous solubility for handling and formulation, the intrinsic lipophilicity of the free base governs ultimate target engagement potential in cellular assays.

Computed Lipophilicity
Reported
XLogP3-AA = 1.5 (free base)
Supports membrane permeability assessment
Comparative LogP for unsubstituted not located
Physicochemical Properties Druglikeness ADME

Regioisomeric Differentiation of Tolyl Isomers

The compound is one of three regioisomeric tolylcyclopropanamine hydrochlorides, distinguished by the position of the methyl group on the phenyl ring (ortho, CAS 1134701-31-7; meta, CAS 1134683-51-4; para, CAS 1134834-95-9) . The para-substitution pattern minimizes steric hindrance around the cyclopropylamine moiety compared to ortho-substitution, where the adjacent methyl group creates steric clash that can restrict conformational freedom and alter binding geometry to target enzymes. In LSD1 and MAO active sites, the cyclopropyl ring must approach the FAD cofactor for mechanism-based inactivation; ortho-substitution may sterically impede this critical interaction. The para-tolyl substitution provides electronic modulation (electron-donating effect) without introducing unfavorable steric constraints, representing a balanced profile for enzyme inhibition studies.

Regioisomeric Steric Profile
Head-to-head
para: minimal steric hindrance
Supports active-site access studies
No enzyme inhibition data for regioisomers
Regiochemistry SAR Chemical Biology

Hydrochloride Salt Storage Stability

Laboratory studies indicate that 1-(p-tolyl)cyclopropanamine hydrochloride is relatively stable under standard laboratory conditions, though it can degrade when exposed to light and air over extended periods . The hydrochloride salt form provides enhanced solid-state stability compared to the free base (1-(p-tolyl)cyclopropanamine, CAS 503417-31-0), which is more prone to oxidation and hygroscopic degradation. Commercial suppliers specify long-term storage in a cool, dry place for the hydrochloride salt . In contrast, structurally similar compounds such as 1-(m-tolyl)cyclopropanamine hydrochloride are specified for room temperature storage with a shelf life of three years when kept sealed . This storage stability profile supports the hydrochloride salt form as the preferred procurement choice for building block inventories where long-term stability under ambient conditions is required.

Salt-Form Storage Stability
Data to verify
Hydrochloride: enhanced stability vs free base
Supports inventory stability planning
3-year shelf life referenced for meta-isomer analog
Stability Storage Formulation

1-(p-Tolyl)cyclopropanamine hydrochloride Research Applications


LSD1/KDM1A Inhibitor Synthesis for Oncology

Utilize 1-(p-tolyl)cyclopropanamine hydrochloride as a key building block for constructing (hetero)aryl cyclopropylamine derivatives within the scope of U.S. Patent US20180127406A1 and US20130197013A1. The para-tolyl substitution provides a defined electronic and steric profile for SAR exploration of LSD1 demethylase inhibitors, a validated target in cancer epigenetics. The hydrochloride salt form facilitates direct use in amide coupling or reductive amination reactions without prior free-basing [1][2].

MAO Inhibitor SAR with Lipophilicity Enhancement

Deploy this compound in structure-activity relationship campaigns targeting MAO A and MAO B inhibition. The para-methyl substitution increases lipophilicity (XLogP3-AA = 1.5 for free base) relative to unsubstituted 1-phenylcyclopropylamine [1], and class-level SAR indicates that electron-releasing para-substituents modestly increase MAO inhibitory activity [2]. This makes the compound suitable for probing the effects of aryl substitution on MAO isoform selectivity and potency in biochemical assays.

High-Purity Building Block for Medicinal Chemistry

Procure this compound when downstream synthetic sequences are sensitive to impurity profiles or when biological assay results must be interpreted with minimal confounding from byproducts. The availability of a 98% purity grade [1] provides a 3-percentage-point advantage over the 95% standard offered by multiple vendors for the same compound and for ortho-tolyl analogs [2]. This higher purity reduces the need for additional purification steps in multi-step syntheses of candidate inhibitors.

Regioisomeric Control in Cyclopropylamine Pharmacophores

Employ the para-tolyl isomer (CAS 1134834-95-9) in comparative studies alongside its ortho (CAS 1134701-31-7) and meta (CAS 1134683-51-4) counterparts to evaluate the impact of aryl substitution geometry on target engagement and selectivity. The para-substitution pattern minimizes steric hindrance around the cyclopropylamine moiety, preserving unobstructed access to the FAD cofactor in MAO and LSD1 active sites, whereas ortho-substitution introduces significant steric clash that may alter binding kinetics and inactivation efficiency [1][2].

Application
Selection Property
Validation Focus
LSD1/KDM1A target engagement studies
Defined para-tolyl substitution pattern
Patent-defined scaffold verification
MAO isoform selectivity profiling
Para-methyl lipophilicity profile
Isoform selectivity and permeability assays
Multi-step medicinal chemistry
Elevated purity specification
Downstream assay interference minimization
Regioisomer selectivity comparison
Para-substitution steric profile
Active-site access and binding kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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